(R)-ethyl 2-acetamido-3-(acetylthio)propanoate (R)-ethyl 2-acetamido-3-(acetylthio)propanoate
Brand Name: Vulcanchem
CAS No.: 19547-89-8
VCID: VC21025016
InChI: InChI=1S/C9H15NO4S/c1-4-14-9(13)8(10-6(2)11)5-15-7(3)12/h8H,4-5H2,1-3H3,(H,10,11)/t8-/m0/s1
SMILES: CCOC(=O)C(CSC(=O)C)NC(=O)C
Molecular Formula: C9H15NO4S
Molecular Weight: 233.29 g/mol

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate

CAS No.: 19547-89-8

Cat. No.: VC21025016

Molecular Formula: C9H15NO4S

Molecular Weight: 233.29 g/mol

* For research use only. Not for human or veterinary use.

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate - 19547-89-8

Specification

CAS No. 19547-89-8
Molecular Formula C9H15NO4S
Molecular Weight 233.29 g/mol
IUPAC Name ethyl (2R)-2-acetamido-3-acetylsulfanylpropanoate
Standard InChI InChI=1S/C9H15NO4S/c1-4-14-9(13)8(10-6(2)11)5-15-7(3)12/h8H,4-5H2,1-3H3,(H,10,11)/t8-/m0/s1
Standard InChI Key QKVURBLPSBAOFS-QMMMGPOBSA-N
Isomeric SMILES CCOC(=O)[C@H](CSC(=O)C)NC(=O)C
SMILES CCOC(=O)C(CSC(=O)C)NC(=O)C
Canonical SMILES CCOC(=O)C(CSC(=O)C)NC(=O)C

Introduction

Chemical Identity and Structure

Nomenclature and Identification

(R)-Ethyl 2-acetamido-3-(acetylthio)propanoate is an organic compound that belongs to the family of amino acid derivatives, specifically modified cysteine compounds. The compound has several key identifiers that help distinguish it in chemical databases and literature:

ParameterInformation
CAS Number19547-89-8
Molecular FormulaC9H15NO4S
Molecular Weight233.29 g/mol
IUPAC NameEthyl (2R)-2-acetamido-3-acetylsulfanylpropanoate
Standard InChIKeyQKVURBLPSBAOFS-QMMMGPOBSA-N
SynonymsDACE compound, S,N-diacetylcysteine ethyl ester, S,N-diacetylcysteine monoethyl ester

The compound is characterized by its stereochemistry, with the (R) configuration at the C2 position indicating its specific three-dimensional arrangement.

Structural Features

The chemical structure of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate contains several functional groups that contribute to its chemical behavior:

  • An ethyl ester group (-COOC2H5) at one end of the molecule

  • An acetamido group (-NHCOCH3) at the central carbon

  • An acetylthio moiety (-SCO-CH3) attached to a methylene group

The presence of these functional groups creates a chemically versatile molecule with multiple reaction sites, making it valuable for various synthetic applications.

Physical and Chemical Properties

Physical Characteristics

The physical properties of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate are important for its handling, storage, and application in research settings. While specific data on the ethyl ester variant is limited in the search results, we can note the following:

PropertyValue
Physical StateCrystalline solid (inferred from related compounds)
Molecular Weight233.29 g/mol
SMILES NotationCCOC(=O)C@HNC(=O)C

The compound is expected to be soluble in common organic solvents like dichloromethane, methanol, and ethyl acetate, based on its functional groups and the properties of related compounds.

Chemical Reactivity

The chemical reactivity of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate is largely determined by its functional groups:

  • The ethyl ester group is susceptible to hydrolysis under basic or acidic conditions

  • The acetylthio group can undergo hydrolysis to release the free thiol

  • The acetamido group provides protection for the amino functionality

These reactive sites make the compound useful in various chemical transformations and contribute to its value as a synthetic intermediate.

Synthesis and Preparation

Synthetic Routes

While the search results don't provide direct synthesis methods for (R)-ethyl 2-acetamido-3-(acetylthio)propanoate, we can infer potential synthetic routes based on the preparation of related compounds. One probable synthetic pathway would involve:

  • Starting with (R)-cysteine or N-acetyl-(R)-cysteine

  • Esterification of the carboxylic acid group with ethanol using thionyl chloride or other esterification agents

  • Acetylation of the thiol group using acetyl chloride in the presence of a base such as triethylamine

This synthetic approach is similar to the method described for the preparation of the methyl ester analogue (methyl 2-acetamido-3-(acetylthio)propanoate) as detailed in search result .

Laboratory Preparation

For laboratory preparation of similar compounds, researchers typically follow protocols such as:

  • Protecting the amino group of cysteine through acetylation

  • Converting the carboxylic acid to an ethyl ester using thionyl chloride in ethanol

  • Acylating the thiol group with acetyl chloride in dichloromethane with triethylamine as a base

The progress of these reactions is typically monitored using thin layer chromatography (TLC), and the final product is purified through recrystallization or column chromatography .

Applications and Research Significance

Medicinal Chemistry Applications

(R)-Ethyl 2-acetamido-3-(acetylthio)propanoate has significant potential in medicinal chemistry applications due to its unique structure and functional groups:

  • As a building block for the synthesis of more complex therapeutic agents

  • In the development of cysteine-derived drug candidates

  • For the preparation of compounds with specific stereochemical requirements

The acetylthio group provides a protected form of the thiol functionality, which can be selectively deprotected under mild conditions when needed for further reactions.

Role as a Synthetic Intermediate

As a synthetic intermediate, this compound offers several advantages:

  • It contains multiple functional groups that can be selectively modified

  • The stereochemistry at the C2 position is well-defined, allowing for stereoselective transformations

  • The protected amino and thiol groups prevent unwanted side reactions during complex syntheses

These features make it valuable in multistep organic syntheses, particularly those requiring precise control of stereochemistry and functional group compatibility.

Structure-Activity Relationships

Comparison with Analogous Compounds

The structure of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate can be compared with closely related compounds to understand structure-activity relationships:

CompoundKey DifferencesPotential Impact on Activity
Methyl 2-acetamido-3-(acetylthio)propanoateContains methyl ester instead of ethyl esterSlightly different hydrophobicity and metabolic stability
N-acetyl-L-cysteineLacks esterification and S-acetylationDifferent solubility profile and increased reactivity of free thiol
S-acetyl cysteine derivatives with longer acyl chainsDifferent S-acyl group lengthMay affect enzyme binding affinity and biological activity

These structural variations can significantly influence the compound's behavior in biological systems and its utility in specific applications .

Enzyme Interactions

Based on studies of related compounds, thioester derivatives like (R)-ethyl 2-acetamido-3-(acetylthio)propanoate may interact with certain enzymes. For example, similar cysteine thioester derivatives have been studied for their interactions with butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). These enzymes can potentially catalyze the hydrolysis of the thioester bond, releasing a free thiol group that can be detected through analytical methods such as Ellman's assay .

Analytical Methods and Characterization

Spectroscopic Analysis

Characterization of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate typically involves several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis

For the related methyl ester compound, IR spectroscopy revealed characteristic absorption bands at 3252 cm⁻¹ (N-H stretching), 1731 cm⁻¹ (C=O stretching of ester), and additional bands corresponding to the acetyl and thioester groups .

Chromatographic Methods

Purification and analysis of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate often utilize chromatographic techniques:

  • Thin Layer Chromatography (TLC) for reaction monitoring

  • Column chromatography for purification, typically using silica gel with appropriate solvent systems

  • High-Performance Liquid Chromatography (HPLC) for purity determination and quantitative analysis

These methods allow for efficient isolation and characterization of the compound, ensuring its quality for subsequent applications .

Future Research Directions

Structure Optimization

Further studies might focus on modifying the basic structure to optimize properties for specific applications:

  • Varying the ester group to modulate lipophilicity and metabolic stability

  • Changing the N-acetyl group to other protective groups or functional moieties

  • Exploring different S-acyl groups to fine-tune reactivity and binding properties

These modifications could expand the utility of this compound class in both synthetic and medicinal chemistry applications .

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